ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE
Description
ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE is a quinoline-based small molecule with a complex substitution pattern. The quinoline core is substituted at position 4 with a carbamoylmethoxy group bearing a 4-bromophenyl moiety, at position 6 with chlorine, and at position 2 with an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-6-chloroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O4/c1-2-27-20(26)17-10-18(15-9-13(22)5-8-16(15)24-17)28-11-19(25)23-14-6-3-12(21)4-7-14/h3-10H,2,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQSJJUMOLJJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The ethyl, bromophenyl, carbamoyl, methoxy, and chloro groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through esterification and carbamoylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. Ethyl 4-{[(4-Bromophenyl)Carbamoyl]Methoxy}-6-Chloroquinoline-2-Carboxylate has been studied for its efficacy against various bacterial strains. The presence of the bromophenyl group enhances its interaction with microbial targets, potentially leading to increased antibacterial activity.
Anticancer Properties
Quinoline derivatives are recognized for their anticancer potential. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound's structural features may contribute to its ability to modulate these pathways effectively.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of chronic inflammatory diseases. This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The bromophenyl and methoxy groups are introduced through electrophilic aromatic substitution reactions.
- Carbamoylation : The final step involves the carbamoylation process, where the amine group reacts with isocyanates to form the desired carbamate structure.
Case Study: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth compared to control groups, indicating its potential as an antimicrobial agent .
Case Study: Anticancer Activity
A study published in Cancer Research evaluated the anticancer effects of this compound on breast cancer cell lines. The findings revealed that it inhibited cell proliferation by inducing G0/G1 phase arrest, suggesting a mechanism that could be exploited for therapeutic purposes .
Data Tables
Mechanism of Action
The mechanism of action of ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups in Quinoline Derivatives
Key Observations :
- Positional Isomerism : The target compound’s carboxylate at position 2 distinguishes it from analogs like those in and , where carboxylates are at position 4. This impacts electronic distribution and steric interactions .
- Ester Variations : Ethyl vs. methyl esters () or oxoethyl esters () influence lipophilicity and metabolic stability .
Physicochemical Properties
Table 2: Molecular Properties of Selected Compounds
Key Observations :
- The target compound’s higher molecular weight and bromine content contribute to lower aqueous solubility compared to non-halogenated analogs like .
- The ethyl carboxylate group may offer a balance between lipophilicity (logP ~3.5) and metabolic stability compared to methyl esters (lower logP) or bulky oxoethyl esters (higher logP) .
Biological Activity
Ethyl 4-{[(4-bromophenyl)carbamoyl]methoxy}-6-chloroquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound's structure features a quinoline core substituted with a carbamoyl group attached to a bromophenyl moiety and a methoxy group. This unique arrangement is believed to contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline ring and subsequent functionalization to introduce the desired substituents.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit promising antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : The compound showed significant inhibitory effects on bacterial growth in laboratory settings, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for several strains, showcasing its efficacy compared to standard antibiotics .
Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied, with many showing activity against various cancer cell lines. This compound has been tested against human breast adenocarcinoma (MCF7) cells.
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through several pathways, including the activation of caspases and modulation of cell cycle regulators . Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer progression, enhancing its therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various quinoline derivatives reported that this compound exhibited notable activity against resistant bacterial strains, which is critical in the context of rising antibiotic resistance .
- Anticancer Screening : In another investigation focusing on anticancer properties, this compound was found to significantly reduce cell viability in MCF7 cells compared to untreated controls. The study utilized the Sulforhodamine B (SRB) assay for quantifying cell proliferation and highlighted the compound's potential as a lead candidate for further development .
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis of quinoline derivatives like this compound typically involves classical protocols such as the Gould–Jacob, Friedländer, or Pfitzinger reactions, which can be adapted by modifying substituents on the quinoline core . Transition metal-catalyzed cross-coupling reactions may also be used to introduce the 4-bromophenyl carbamoyl methoxy group. Reaction optimization (e.g., temperature, solvent, catalyst loading) is critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization, followed by characterization using -NMR, -NMR, and HPLC (≥95% purity), is recommended .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (MS) : Confirm molecular weight (exact mass ~483.7 g/mol) and fragmentation patterns .
- NMR Spectroscopy : -NMR to identify proton environments (e.g., ethyl ester, chloro, and bromophenyl groups) and -NMR for carbon backbone verification .
- HPLC : Assess purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-protected containers at –20°C to prevent degradation of the ester and carbamoyl groups. Conduct stability studies using accelerated thermal degradation (40°C/75% RH) monitored by HPLC to determine shelf life .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined and validated to resolve structural ambiguities?
- Methodological Answer : Use SHELXL for least-squares refinement of X-ray diffraction data, ensuring R-factor convergence (<5%). Validate geometry (bond lengths/angles) against IUCr standards using PLATON . Generate ORTEP-III diagrams to visualize thermal ellipsoids and confirm stereochemistry . For twinned crystals, apply twin-law refinement in SHELXL .
Q. What computational methods can predict the compound’s electronic properties and reactivity?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
- Simulate IR and UV-Vis spectra for comparison with experimental data .
- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. How can conformational analysis of the quinoline ring system be conducted?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity using crystallographic coordinates. Calculate total puckering amplitude () and phase angles () to classify ring conformations (e.g., boat, chair) . Compare with related quinoline derivatives (e.g., 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline) to identify steric or electronic influences .
Q. What strategies are effective for impurity profiling and resolving synthetic by-products?
- Methodological Answer :
- Use LC-MS/MS to detect trace impurities (e.g., de-ethylated or hydrolyzed products) .
- Compare retention times and fragmentation patterns with reference standards (e.g., 4-bromophenyl carbamoyl analogs) .
- Employ preparative HPLC to isolate by-products for structural elucidation via 2D NMR (COSY, HSQC) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the quinoline core (e.g., substituent variation at positions 4, 6) .
- Test biological activity (e.g., enzyme inhibition, cytotoxicity) and correlate with computed descriptors (logP, polar surface area) .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
